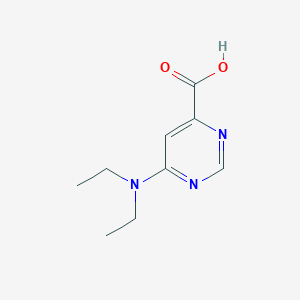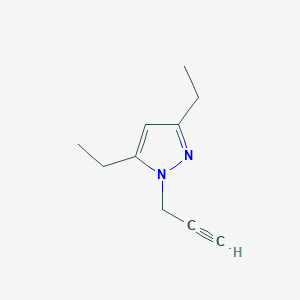
3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole
説明
3,5-Diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole, also known as DEP, is an organic compound which belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds that have the general structure C3H3N2. DEP is a colorless solid with a molecular weight of 145.2 g/mol and a melting point of 130-132°C. DEP has been studied extensively in the past few decades due to its potential applications in various fields, such as organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole has been studied extensively for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used as a reagent for the synthesis of various heterocyclic compounds, such as pyrazolines, triazolines, and pyrazolidines. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various bioactive compounds, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. In biochemistry, this compound has been used as a reagent for the synthesis of various enzymes, such as proteases and lipases.
作用機序
The mechanism of action of 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. This inhibition is thought to be due to the ability of this compound to bind to the active sites of these enzymes, thus preventing the formation of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may act as an antioxidant, as it has been shown to reduce the levels of reactive oxygen species in cells. In addition, this compound has also been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.
実験室実験の利点と制限
The advantages of using 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole in lab experiments include its low cost, ease of synthesis, and wide range of potential applications. However, there are some limitations to using this compound in lab experiments. For example, this compound is sensitive to light and air, and may decompose when exposed to these conditions. In addition, this compound is also a relatively unstable compound, and may decompose over time.
将来の方向性
There are many potential future directions for research on 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis, medicinal chemistry, and biochemistry. Other potential future directions include the development of more efficient and cost-effective methods of synthesis, as well as the development of new analogs of this compound with improved properties. Finally, further research into the safety and toxicity of this compound is also needed.
特性
IUPAC Name |
3,5-diethyl-1-prop-2-ynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-4-7-12-10(6-3)8-9(5-2)11-12/h1,8H,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJSPKAYDDLQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1471770.png)
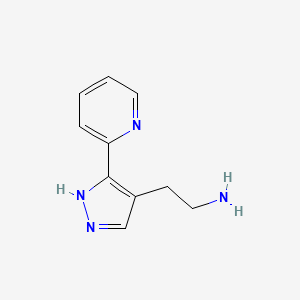
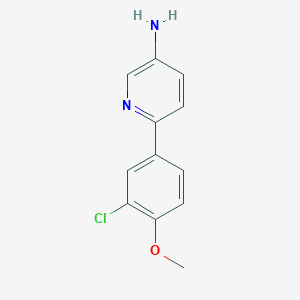
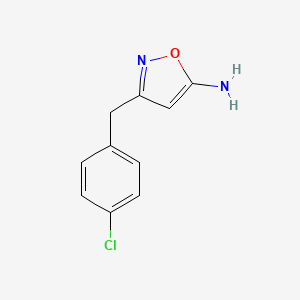
![3-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B1471776.png)

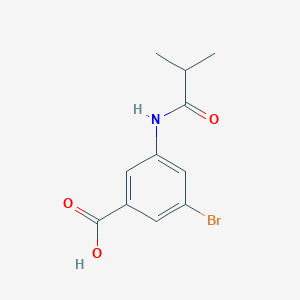
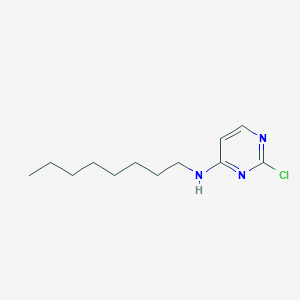

![(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1471783.png)
